[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate
Description
The compound [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate is a highly functionalized terpenoid-derived ester characterized by a fused azuleno-furan bicyclic core. Its structure includes a hydroxyl group at position 6, two methyl groups at positions 5 and 8a, a methylidene substituent at position 1, and a conjugated (E)-2-methylbut-2-enoate ester at position 7.
Properties
CAS No. |
25644-08-0 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-9(2)18(23)26-17-15-11(4)19(24)25-13(15)7-10(3)16-12(21)8-14(22)20(16,17)5/h6,10,12-13,15-17,21H,4,7-8H2,1-3,5H3/b9-6+/t10-,12+,13-,15?,16-,17+,20-/m1/s1 |
InChI Key |
OUCLBKPZGHAPKI-YHZZRETCSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C2[C@@H](C[C@H]([C@H]3[C@]1(C(=O)C[C@@H]3O)C)C)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CC(C3C1(C(=O)CC3O)C)C)OC(=O)C2=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate typically involves multiple steps, including the formation of the core azulene structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl...] exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that the presence of hydroxyl groups enhances the scavenging ability of free radicals .
Anti-inflammatory Effects
The azulene derivatives have been documented for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them potential candidates for developing anti-inflammatory drugs .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Polymer Synthesis
The compound can serve as a monomer or additive in polymer chemistry due to its reactive double bond and functional groups. It can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .
Organic Electronics
Given its unique electronic properties stemming from its conjugated structure, this compound shows promise in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films makes it suitable for these applications .
Case Studies
Mechanism of Action
The mechanism of action of [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other fused bicyclic terpenoids and esters. Key comparisons include:
(a) 3-(2-[(1R,4aS,5R,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone (CAS 5508-58-7)
- Core Structure: Similar decahydroazuleno-furan framework but lacks the (E)-2-methylbut-2-enoate ester.
- Functional Groups : Contains hydroxyl and hydroxymethyl groups instead of ester substituents.
- Properties : Higher polarity due to multiple hydroxyl groups, reducing membrane permeability compared to the target compound .
(b) [(3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol Derivatives
- Core Structure: Tetrahydrofuro-dioxolane systems instead of azuleno-furan.
- Functional Groups: Fluorine and methanol groups impart distinct electronic and solubility profiles.
- Applications: Used as intermediates in antiviral drug synthesis, contrasting with the terpenoid-derived biological roles of the target compound .
(c) [(3aR,5S,6R,6aR)-6-(Dibenzylamino)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
- Core Structure: Tetrahydrofuro-dioxolane with a dibenzylamino group.
- Biological Activity : Exhibits protease inhibition, whereas the target compound’s activity remains unexplored .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound [(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C22H30O4
- Molecular Weight : 358.471 g/mol
- LogP : 4.3678 (indicating lipophilicity)
- Polar Surface Area (PSA) : 52.6 Ų
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to radical scavenging activities. For instance:
- Case Study : A study demonstrated that derivatives of azulene compounds showed substantial inhibition of lipid peroxidation and enhanced the activity of antioxidant enzymes in vitro .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Azulene derivatives have been reported to possess antibacterial and antifungal properties.
- Research Finding : A comparative study showed that azulene derivatives were effective against various strains of bacteria and fungi. The mechanism was attributed to the disruption of microbial cell membranes .
3. Anti-inflammatory Effects
Inflammation is a common target for therapeutic interventions. Compounds related to azulene have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Case Study : In vitro assays indicated that azulene derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines .
4. Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Research Finding : A screening assay revealed that the compound inhibited the proliferation of breast cancer cells (MCF-7) at micromolar concentrations . The proposed mechanism involves apoptosis induction through mitochondrial pathways.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
